Studies suggest that norquetiapine may have specific antidepressant and anxiolytic (anxiety-reducing) properties. Compared to quetiapine, norquetiapine has:
Preclinical studies in animals have shown that norquetiapine exhibits antidepressant-like effects in behavioral tests []. Additionally, some clinical studies have observed a correlation between norquetiapine plasma concentrations and improvement in depressive and anxious symptoms in patients treated with quetiapine, particularly for bipolar depression []. However, more research is needed to confirm these findings and fully understand the role of norquetiapine in the treatment of mood disorders.
Norquetiapine may also have potential applications beyond mood disorders.
Norquetiapine, also known as N-desalkylquetiapine, is a significant active metabolite of the atypical antipsychotic drug quetiapine. It is primarily formed through the metabolic activity of the cytochrome P450 isoform CYP3A4 in the liver. Norquetiapine possesses distinct pharmacological properties that differentiate it from its parent compound, quetiapine, contributing to its therapeutic efficacy, particularly in treating mood disorders such as depression and anxiety .
Norquetiapine is believed to contribute to the therapeutic effects of quetiapine. Research suggests it interacts with various neurotransmitter systems in the brain, including serotonin and norepinephrine, potentially influencing mood and behavior []. However, the precise mechanism of action is still being elucidated [].
The formation of norquetiapine from quetiapine involves a demethylation reaction catalyzed by the CYP3A4 enzyme. This metabolic pathway is crucial for converting quetiapine into its more pharmacologically active form. The chemical structure of norquetiapine allows it to interact with various neurotransmitter receptors, enhancing its therapeutic effects compared to quetiapine alone .
Norquetiapine exhibits a diverse range of biological activities:
The synthesis of norquetiapine occurs primarily through the metabolic pathway of quetiapine. The process involves:
Norquetiapine is primarily utilized in:
Research indicates that norquetiapine interacts with various pharmacological targets:
Norquetiapine shares structural and functional similarities with several other compounds. Below are comparisons highlighting its uniqueness:
Compound | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Quetiapine | Atypical Antipsychotic | Dopamine and serotonin receptor antagonist | Parent compound; less potent than norquetiapine |
Clozapine | Atypical Antipsychotic | Multi-receptor antagonist | Effective for treatment-resistant schizophrenia |
Olanzapine | Atypical Antipsychotic | Dopamine and serotonin receptor antagonist | Lower risk of extrapyramidal symptoms |
Desipramine | Tricyclic Antidepressant | Norepinephrine reuptake inhibitor | More traditional antidepressant; different side effect profile |
Norquetiapine stands out due to its unique mechanism involving both norepinephrine transporter inhibition and specific serotonin receptor antagonism, making it particularly effective for mood disorders compared to other similar compounds.
Norquetiapine possesses the molecular formula C₁₇H₁₇N₃S, representing a dibenzothiazepine derivative with characteristic structural features [1] [2]. The compound exhibits a molecular weight of 295.4 atomic mass units, with precise measurements indicating values of 295.402 and 295.404 depending on the analytical method employed [2] [3] [4]. The elemental composition consists of seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one sulfur atom, distributed across a tricyclic core structure with an attached piperazine moiety [1] [2].
The monoisotopic mass of norquetiapine has been determined to be 295.114319 atomic mass units, providing a highly accurate measurement for mass spectrometric identification and quantification purposes [2]. This precise molecular mass serves as a critical parameter for analytical method development and structural confirmation in pharmaceutical research applications [2] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₁₇N₃S | [1] [2] |
Molecular Weight | 295.4 g/mol | [2] [4] |
Monoisotopic Mass | 295.114319 g/mol | [2] |
Elemental Composition | C: 17, H: 17, N: 3, S: 1 | [1] [2] |
The systematic IUPAC name for norquetiapine is 11-(1-piperazinyl)-dibenzo[b,f] [1] [6]thiazepine, reflecting its complex heterocyclic structure [1] [2] [4]. Alternative nomenclature systems designate this compound as 11-(piperazin-1-yl)dibenzo[b,f] [1] [6]thiazepine or 6-piperazin-1-ylbenzo[b] [1] [6]benzothiazepine, depending on the numbering convention employed [2] [7]. The compound is also recognized by its synonym N-desalkylquetiapine, indicating its relationship as a metabolite of the parent pharmaceutical compound quetiapine [1] [8] [4].
The structural framework of norquetiapine consists of a dibenzothiazepine core system with a seven-membered thiazepine ring bridging two benzene rings [1] [2]. The piperazine substituent is attached at position 11 of the dibenzothiazepine system, creating a quaternary nitrogen center that contributes to the compound's pharmacological properties [1] [2]. The molecule exhibits no defined stereocenters, classifying it as achiral with a stereochemistry designation of achiral [3].
Norquetiapine demonstrates structural isomerism through various naming conventions and potential tautomeric forms, though the compound primarily exists in its most thermodynamically stable configuration under standard conditions [2] [3]. The canonical SMILES notation C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 provides a standardized representation of the molecular connectivity [2] [3].
Nomenclature Type | Name | Reference |
---|---|---|
IUPAC Name | 11-(1-piperazinyl)-dibenzo[b,f] [1] [6]thiazepine | [1] [2] |
Alternative IUPAC | 11-(piperazin-1-yl)dibenzo[b,f] [1] [6]thiazepine | [2] |
Synonym | N-desalkylquetiapine | [1] [8] |
SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | [2] [3] |
Norquetiapine exhibits distinctive physicochemical characteristics that influence its behavior in biological systems and analytical procedures [9] [8]. The compound demonstrates enhanced aqueous solubility compared to its parent molecule, with solubility in phosphate buffered saline at physiological pH (7.2) measured at approximately 0.25 milligrams per milliliter [8]. This improved solubility profile contributes to enhanced bioavailability and pharmacokinetic properties observed in comparative studies [9].
The lipophilicity of norquetiapine, expressed through partition coefficient measurements, reveals optimal values for membrane permeation and distribution [9]. Research indicates that norquetiapine possesses a higher acid dissociation constant compared to quetiapine, suggesting altered ionization behavior at physiological pH values [9]. The compound demonstrates superior metabolic stability when assessed using rat liver microsomal preparations, with 25.89% remaining after 120 minutes compared to 0.66% for the parent compound under identical conditions [9] [10].
Solubility characteristics in organic solvents show norquetiapine dissolving readily in ethanol (approximately 5 milligrams per milliliter), dimethyl sulfoxide (approximately 3 milligrams per milliliter), and dimethyl formamide (approximately 16 milligrams per milliliter) [8]. These solubility parameters facilitate analytical method development and pharmaceutical formulation studies [8].
Property | Value | Conditions | Reference |
---|---|---|---|
Aqueous Solubility | 0.25 mg/mL | PBS, pH 7.2 | [8] |
Ethanol Solubility | ~5 mg/mL | Room temperature | [8] |
DMSO Solubility | ~3 mg/mL | Room temperature | [8] |
DMF Solubility | ~16 mg/mL | Room temperature | [8] |
Microsomal Stability | 25.89% remaining | 120 min, rat liver | [9] [10] |
Mass spectrometric analysis of norquetiapine provides comprehensive fragmentation patterns essential for analytical identification and quantification [5] [11]. Liquid chromatography-tandem mass spectrometry methods typically employ electrospray ionization in positive mode, generating protonated molecular ions at mass-to-charge ratio 296 [5]. Multiple reaction monitoring transitions utilize specific fragmentation pathways to achieve selective detection in complex biological matrices [5].
Chromatographic retention characteristics of norquetiapine vary depending on the analytical conditions employed [10] [5]. In liquid chromatography-electrospray ionization-tandem mass spectrometry systems, typical retention times range from 1.01 minutes under rapid analytical conditions to longer periods when enhanced resolution is required [10]. High-performance liquid chromatography methods utilizing C18 stationary phases with acidified mobile phases containing ammonium formate and acetonitrile demonstrate effective separation and quantification capabilities [5].
Nuclear magnetic resonance spectroscopic data for norquetiapine reveals characteristic chemical shift patterns consistent with the dibenzothiazepine structure [12]. Proton nuclear magnetic resonance analysis shows signals corresponding to the piperazine methylene groups, aromatic protons of the dibenzo system, and the thiazepine ring protons [12]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through chemical shift assignments for all carbon atoms within the molecular framework [12].
Infrared spectroscopic analysis demonstrates characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching, nitrogen-hydrogen stretching from the piperazine moiety, and carbon-nitrogen stretching vibrations [13] [14]. These spectroscopic fingerprints serve as valuable tools for structural confirmation and purity assessment in pharmaceutical applications [13] [14].
Analytical Method | Parameter | Value | Reference |
---|---|---|---|
LC-MS/MS | Retention Time | 1.01 min | [10] |
LC-MS/MS | Protonated Ion | m/z 296 | [5] |
LC-MS/MS | Linear Range | 2.0-600.0 ng/mL | [5] |
LC-MS/MS | Detection Limit | 2 ng/mL | [5] |
¹H NMR | Piperazine CH₂ | 3.18-3.27 ppm | [12] |
¹³C NMR | Aromatic Carbons | 123.9-145.7 ppm | [12] |
Irritant;Health Hazard